molecular formula C13H12BrN3O2S2 B2589764 (5R,8S)-10-((5-bromothiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine CAS No. 2058731-17-0

(5R,8S)-10-((5-bromothiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine

Cat. No. B2589764
CAS RN: 2058731-17-0
M. Wt: 386.28
InChI Key: KESLHLGWQPIQID-UHFFFAOYSA-N
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Description

(5R,8S)-10-((5-bromothiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine is a useful research compound. Its molecular formula is C13H12BrN3O2S2 and its molecular weight is 386.28. The purity is usually 95%.
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Scientific Research Applications

Crystal Structures and Molecular Interactions

Research on aminopyrimidine derivatives, such as pyrimethamine and 2-amino-4,6-dimethylpyrimidine, provides insights into the significance of crystal structures and molecular interactions. The study by Balasubramani et al. (2007) on pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate reveals the formation of R22(8) motifs in aminopyrimidine sulfonate/carboxylate interactions. This research highlights the role of sulfonate groups in mimicking carboxylate anions, suggesting potential applications in the design of novel molecular structures with specific binding properties (Balasubramani, Muthiah, & Lynch, 2007).

Antitumor and Antibacterial Agents

The synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives, as reported by Hafez, Alsalamah, and El-Gazzar (2017), demonstrates significant antitumor and antibacterial activities. These compounds, including thienotriazolopyrimidine-benzene-sulfonamide derivatives, exhibit higher activity against various cancer cell lines than doxorubicin, a standard anticancer drug. This suggests that pyrimidine derivatives could be explored for their potential applications in developing new antitumor and antibacterial drugs (Hafez, Alsalamah, & El-Gazzar, 2017).

Inhibitors of Biological Processes

Research on phenylselenenyl- and phenylthio-substituted pyrimidines, as explored by Goudgaon et al. (1993), reveals their potential as inhibitors of dihydrouracil dehydrogenase and uridine phosphorylase, enzymes involved in nucleotide metabolism. This indicates the potential application of pyrimidine derivatives in investigating biological processes and developing enzyme inhibitors (Goudgaon, Naguib, el Kouni, & Schinazi, 1993).

Efficient Synthesis of Complex Molecules

The efficient synthesis of complex molecules like (7S,10R)-2-bromo-5,6,7,8,9,10-hexahydro-7,10-epiminocyclohepta[b]indole, as reported by Isherwood et al. (2012), demonstrates the application of pyrimidine derivatives in the preparation of potent 5-HT6 antagonists. This research underscores the utility of pyrimidine derivatives in synthesizing biologically active compounds, suggesting their role in drug development (Isherwood, Guzzo, Henderson, Hsia, Kaur, Nacro, Narreddula, Panduga, Pathak, Shimpukade, Tan, Xiang, Qiang, & Ghosh, 2012).

properties

IUPAC Name

12-(5-bromothiophen-2-yl)sulfonyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2S2/c14-12-3-4-13(20-12)21(18,19)17-8-1-2-11(17)9-6-15-7-16-10(9)5-8/h3-4,6-8,11H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESLHLGWQPIQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2S(=O)(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R,8S)-10-((5-bromothiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine

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